molecular formula C19H22N4O B2664391 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile CAS No. 2379953-58-7

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile

Numéro de catalogue B2664391
Numéro CAS: 2379953-58-7
Poids moléculaire: 322.412
Clé InChI: AQHIODURIAOWCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP was initially developed as a potential drug for the treatment of Parkinson's disease, but its use was discontinued due to its toxic effects on the brain. However, MPTP has since been used as a research tool to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Mécanisme D'action

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile is metabolized in the brain to form MPP+, which selectively damages dopamine-producing neurons in the substantia nigra. MPP+ enters the neurons through the dopamine transporter and inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of this compound to dopamine-producing neurons makes it a valuable tool for studying the mechanisms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to cause selective damage to dopamine-producing neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. This compound-induced neurotoxicity is mediated by the formation of MPP+, which inhibits mitochondrial complex I and leads to oxidative stress and cell death. This compound also causes changes in neurotransmitter levels and alters the expression of various genes involved in neurodegeneration.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile as a research tool is its selective toxicity to dopamine-producing neurons, which allows researchers to study the mechanisms of Parkinson's disease in a controlled laboratory setting. However, this compound is a potent neurotoxin and should only be used by experienced researchers in a well-equipped laboratory. Additionally, the use of this compound in animal models of Parkinson's disease has limitations, as the pathology and symptoms of the disease in animals may not fully mimic those in humans.

Orientations Futures

There are several future directions for research involving 4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound-induced neurotoxicity. Another area of research is the use of this compound as a tool to study the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the use of this compound in combination with other compounds to enhance its neurotoxic effects and develop more potent research tools.

Méthodes De Synthèse

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the use of several hazardous chemicals and should only be carried out by experienced chemists in a well-equipped laboratory.

Applications De Recherche Scientifique

4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile has been extensively used as a research tool to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is metabolized in the brain to form a neurotoxin called MPP+, which selectively damages dopamine-producing neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. By studying the effects of this compound on the brain, researchers can gain insights into the underlying mechanisms of Parkinson's disease and develop new treatments for the condition.

Propriétés

IUPAC Name

4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-10-21-19(22-11-15)24-14-18-3-2-8-23(13-18)12-17-6-4-16(9-20)5-7-17/h4-7,10-11,18H,2-3,8,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHIODURIAOWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.